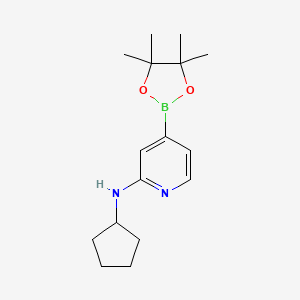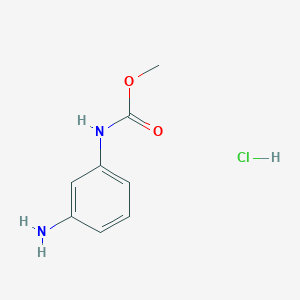
Methyl (3-aminophenyl)carbamate hydrochloride
説明
“Methyl (3-aminophenyl)carbamate hydrochloride” is a chemical compound with the molecular formula C8H11ClN2O2 . It has a molecular weight of 202.63814 .
Molecular Structure Analysis
The molecular structure of “Methyl (3-aminophenyl)carbamate hydrochloride” consists of a carbamate group (-O-CO-NH-) and a methyl group attached to the nitrogen atom . The compound also includes a phenyl group (a ring of 6 carbon atoms) with an amino group (-NH2) attached at the 3rd position .Physical And Chemical Properties Analysis
“Methyl (3-aminophenyl)carbamate hydrochloride” has a molecular weight of 202.63814 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Metabolism and Biological Monitoring
Methyl (3-aminophenyl)carbamate hydrochloride is related to compounds such as phenmedipham, a herbicide used in agriculture. In a study, it was found that during metabolism in rats, phenmedipham is broken down into metabolites including methyl-N-(3-hydroxyphenyl)-carbamate and m-aminophenol, among others. These metabolites are excreted in urine and can be detected in workers exposed to phenmedipham, indicating the compound's metabolic breakdown and potential for biological monitoring (Schettgen, Weiss, & Angerer, 2001).
Kinetics and Degradation Studies
Studies on compounds closely related to methyl (3-aminophenyl)carbamate hydrochloride, such as Carzol or (E) 3-dimethylamino- methyleneaminophenyl-N-methylcarbamate hydrochloride, have focused on kinetic hydrolysis in aqueous media. These studies provide insights into the reactivity and degradation behavior of similar compounds in water, which is crucial for understanding environmental impact and breakdown mechanisms (Bakhti & Hamida, 2014).
Synthesis and Chemical Modification
Research has been conducted on the synthesis of various carbamate derivatives, including those related to methyl (3-aminophenyl)carbamate hydrochloride. These studies explore the formation of different carbamate structures, which can have implications for pharmaceuticals, agrochemicals, and material science. The synthesis process often involves reactions with other chemicals to produce new carbamate structures with potential applications in various fields (Velikorodov & Imasheva, 2008).
Studies on Oxidation and Hydrolysis
The oxidation and hydrolysis of similar carbamate compounds have been extensively studied. These processes are essential for understanding how these compounds behave in different environments and biological systems. For instance, the oxidation of the carbamate pesticide Aminocarb was studied, providing insights into how carbamate compounds undergo chemical changes (Von Nehring & Anderson, 1988).
特性
IUPAC Name |
methyl N-(3-aminophenyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-12-8(11)10-7-4-2-3-6(9)5-7;/h2-5H,9H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNGSBKBNIZQIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CC(=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3-aminophenyl)carbamate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



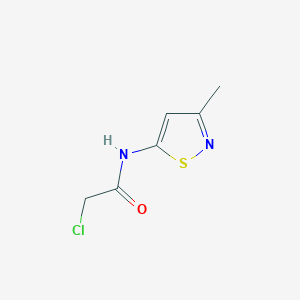
![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate](/img/structure/B1422342.png)
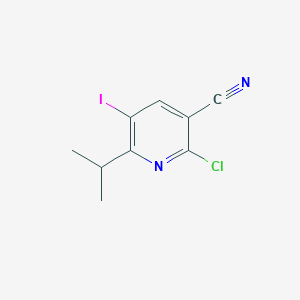
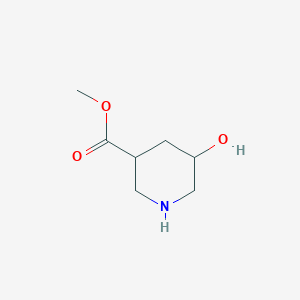
![4-[(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1422349.png)
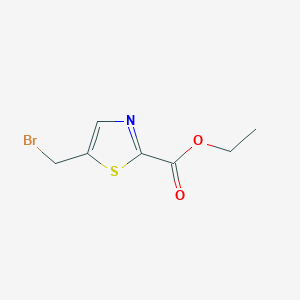

![6-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1422352.png)
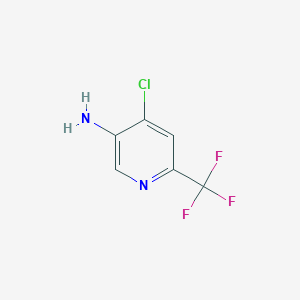
![6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium Perchlorate](/img/structure/B1422356.png)
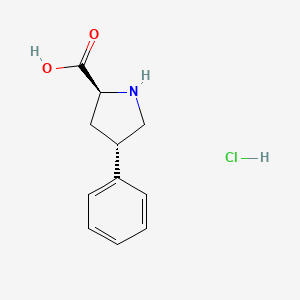
![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1422358.png)
